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Abstract
Velutin is a naturally occurring flavone, a class of polyphenolic compounds widely distributed in

the plant kingdom. First identified in the 1970s, it has since been isolated from various sources,

including Xylosma velutina, açaí fruit (Euterpe oleracea), and Korean Mistletoe.[1][2][3]

Chemically known as 4′,5-Dihydroxy-3′,7-dimethoxyflavone, velutin has garnered significant

scientific interest due to its broad spectrum of pharmacological activities.[4] Extensive research

has demonstrated its potent anti-inflammatory, antioxidant, anti-melanogenic, and antiviral

properties.[2] This technical guide provides a comprehensive overview of the discovery and

history of velutin, its physicochemical properties, and its diverse biological functions. It details

the experimental protocols used to characterize its effects and summarizes key quantitative

data. Furthermore, this guide elucidates the molecular signaling pathways modulated by

velutin, offering insights into its mechanisms of action for professionals in drug discovery and

development.

Discovery and Physicochemical Properties
Velutin was first reported as a new flavone in the early 1970s. It was later isolated from the

plant Xylosma velutina (Flacourtiaceae) and subsequently identified in other natural sources,

including the pulp of açaí fruit and Korean Mistletoe, where it exists as an aglycone of

homoflavoyadorinin B.
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Chemical Identity:

IUPAC Name: 5-Hydroxy-2-(4-hydroxy-3-methoxyphenyl)-7-methoxy-4H-1-benzopyran-4-

one

Synonyms: 4',5-Dihydroxy-3',7-dimethoxyflavone, Luteolin 7,3'-dimethyl ether,

Flavoyadorigenin B

Chemical Class: Flavone

Table 1: Physicochemical Properties of Velutin
Property Value Reference(s)

CAS Number 25739-41-7

Molecular Formula C₁₇H₁₄O₆

Molar Mass 314.29 g·mol⁻¹

Appearance
Not specified in reviewed

literature

Solubility Soluble in DMSO (50 mg/mL)

Biological Activities and Pharmacological Effects
Velutin exhibits a range of biological activities, making it a compound of significant interest for

therapeutic applications. Its primary effects are centered on the modulation of inflammatory and

melanogenic pathways.

Anti-Inflammatory Activity
Velutin is a potent anti-inflammatory agent. Studies using lipopolysaccharide (LPS)-stimulated

macrophages have shown that velutin is more effective than other structurally similar flavones,

such as luteolin and apigenin, at inhibiting the production of pro-inflammatory cytokines Tumor

Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). This activity is primarily mediated

through the inhibition of two major signaling pathways: Nuclear Factor-kappa B (NF-κB) and

Mitogen-Activated Protein Kinase (MAPK). Velutin blocks the degradation of the inhibitor of
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NF-κB (IκBα), preventing NF-κB's translocation to the nucleus, and also inhibits the

phosphorylation of p38 and JNK, key components of the MAPK pathway.

Anti-Melanogenic (Skin-Whitening) Activity
Velutin demonstrates significant anti-melanogenic properties by inhibiting melanin

biosynthesis. It acts as an inhibitor of tyrosinase, a key enzyme in the melanin production

cascade that catalyzes the conversion of L-tyrosine to L-DOPA. Its ability to suppress

melanogenesis without significant cytotoxicity in melanoma cells makes it a promising

candidate for treating hyperpigmentation disorders and for use in cosmetic applications.

Antioxidant Activity
Like many flavonoids, velutin possesses antioxidant capabilities, contributing to its protective

effects against cellular damage. Its ability to scavenge free radicals has been demonstrated in

assays such as the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical

scavenging test.

Antiviral and Anticancer Potential
Emerging research has highlighted velutin's broader therapeutic potential. It has shown potent

pan-enteroviral inhibitory activity by targeting the 3C protease, a key viral enzyme, while also

mitigating the virus-induced inflammatory response. In vivo studies in mouse models confirmed

that velutin can effectively suppress viral replication. Furthermore, velutin has exhibited

cytotoxicity against several cancer cell lines, including liver (Hep G2), lung (A549), and breast

(MCF-7) cancer cells, suggesting potential applications in oncology.

Table 2: Summary of Quantitative Biological Data for
Velutin
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Activity Assay/Model Measurement Value Reference(s)

Anti-

inflammatory

NF-κB activation

(SEAP reporter

assay) in RAW-

blue cells

IC₅₀ 2.0 µM

Anticancer

Cytotoxicity

against Hep G2

cells (liver

cancer)

IC₅₀ 34.00 µg/mL

Anticancer

Cytotoxicity

against A549

cells (lung

cancer)

IC₅₀ 30.85 µg/mL

Anticancer

Cytotoxicity

against MCF-7

cells (breast

cancer)

IC₅₀ 41.33 µg/mL

Key Signaling Pathways Modulated by Velutin
Velutin exerts its biological effects by interacting with specific molecular targets within cellular

signaling cascades. The most well-characterized of these is the LPS-induced inflammatory

pathway.
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Velutin's Inhibition of LPS-Induced Inflammatory Signaling Pathways.
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Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the

bioactivity of velutin.

General Experimental Workflow
The investigation of a natural product like velutin typically follows a structured workflow from

extraction to bioactivity assessment.
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General workflow for the isolation and characterization of Velutin.

Protocol: Anti-Inflammatory Activity in Macrophages
This protocol is adapted from studies investigating velutin's effect on LPS-induced cytokine

production in RAW 264.7 macrophages.
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Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10%

Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified

incubator.

Cell Seeding: Seed cells in 24-well plates at a density of 2.5 x 10⁵ cells/well and allow them

to adhere overnight.

Treatment: Pre-treat the cells with various concentrations of velutin (e.g., 2.5, 5, 10, 20 µM)

or vehicle (DMSO) for 1 hour.

Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells and incubate for 24

hours.

Supernatant Collection: After incubation, collect the cell culture supernatant and centrifuge to

remove debris.

Cytokine Quantification (ELISA): Measure the concentrations of TNF-α and IL-6 in the

supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA)

kits, following the manufacturer's instructions.

Data Analysis: Calculate the percentage inhibition of cytokine production compared to the

LPS-only control. Determine the IC₅₀ value if applicable.

Protocol: NF-κB Activation Reporter Assay
This protocol measures the inhibitory effect of velutin on NF-κB activation using a secreted

embryonic alkaline phosphatase (SEAP) reporter cell line.

Cell Culture: Use RAW-Blue™ cells, which are engineered with a SEAP reporter gene under

the control of an NF-κB-inducible promoter.

Treatment and Stimulation: Seed cells as per the manufacturer's protocol. Pre-treat with

velutin at various concentrations for 1 hour, followed by stimulation with LPS.

Incubation: Incubate the cells for 24 hours to allow for SEAP expression and secretion.

SEAP Detection: Collect the supernatant and measure SEAP activity using a

chemiluminescent substrate like QUANTI-Blue™.
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Data Analysis: Measure absorbance or luminescence and normalize the results to the LPS-

stimulated control to determine the dose-dependent inhibition of NF-κB activation.

Protocol: Anti-Melanogenesis and Tyrosinase Activity
This protocol is based on methods used to assess the skin-whitening potential of velutin in

B16F10 melanoma cells.

Cell Viability (MTT Assay):

Seed B16F10 cells in a 96-well plate (1 x 10⁴ cells/well).

After 24 hours, treat cells with various concentrations of velutin for 48 hours.

Add MTT solution (0.5 mg/mL) and incubate for 4 hours.

Dissolve the resulting formazan crystals in DMSO and measure absorbance at 540 nm to

assess cytotoxicity.

Melanin Content Measurement:

Treat cells with a non-toxic concentration of velutin in the presence of a melanogenesis

stimulator like α-Melanocyte-Stimulating Hormone (α-MSH).

After 48-72 hours, lyse the cells with NaOH.

Measure the absorbance of the lysate at 405 nm and compare it to a standard curve of

synthetic melanin. Normalize to the total protein content.

Mushroom Tyrosinase Activity Assay (In Vitro):

In a 96-well plate, combine mushroom tyrosinase enzyme and L-tyrosine substrate in a

phosphate buffer.

Add various concentrations of velutin. Kojic acid can be used as a positive control.

Incubate at 37°C and monitor the formation of dopachrome by measuring the absorbance

at 475 nm over time.
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Calculate the percentage of tyrosinase inhibition.

Protocol: Antioxidant Activity (ABTS Assay)
This protocol describes a common method for evaluating radical scavenging activity.

ABTS Radical Generation: Prepare the ABTS radical cation (ABTS•⁺) by reacting a 7 mM

ABTS solution with 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at

room temperature for 12-16 hours.

Assay Preparation: Dilute the ABTS•⁺ solution with methanol or ethanol to obtain an

absorbance of 0.70 (± 0.02) at 734 nm.

Scavenging Reaction: Add a small volume of the velutin solution (at various concentrations)

to the diluted ABTS•⁺ solution.

Measurement: After a set incubation time (e.g., 6 minutes), measure the absorbance at 734

nm.

Calculation: Calculate the percentage of inhibition of the ABTS radical and compare it to a

standard antioxidant like ascorbic acid or Trolox.

Conclusion and Future Directions
Velutin is a multifaceted flavone with well-documented anti-inflammatory and anti-melanogenic

properties, underpinned by its ability to modulate key cellular signaling pathways like NF-κB

and MAPK. Its demonstrated efficacy in preclinical models, combined with emerging evidence

of its antiviral and anticancer potential, positions it as a strong candidate for further

investigation in drug development. Future research should focus on its pharmacokinetic and

pharmacodynamic profiles, bioavailability, and long-term safety in in vivo models. The

development of novel formulations or synthetic analogs could further enhance its therapeutic

efficacy, paving the way for its potential use in treating a variety of inflammatory conditions,

pigmentation disorders, and other diseases.
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Relationship between Velutin's mechanisms and its bioactivities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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